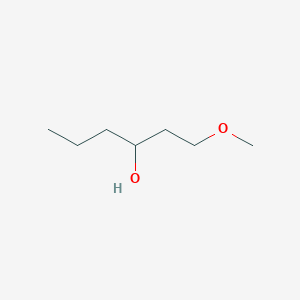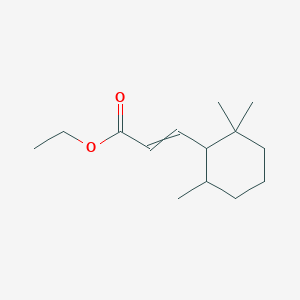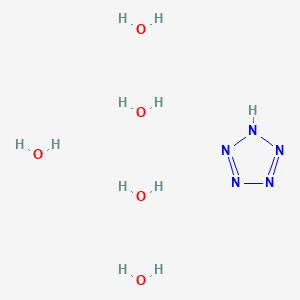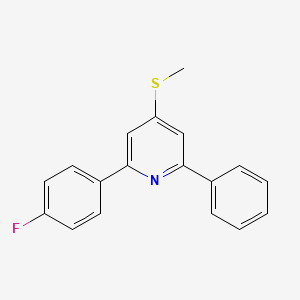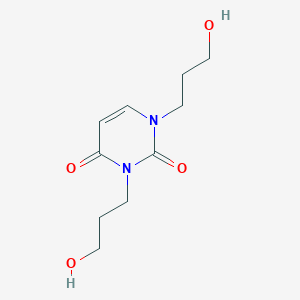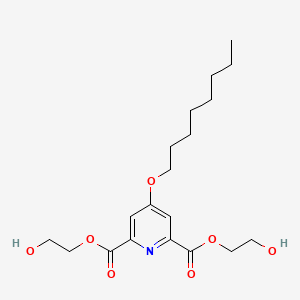
3-Chloro-4-ethoxy-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H6ClO4 It is characterized by the presence of a chloro group, an ethoxy group, and a keto group attached to a butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethoxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of 3-azido-4-ethoxy-4-oxobut-2-enoate or 3-thiocyanato-4-ethoxy-4-oxobut-2-enoate.
Reduction: Formation of 3-chloro-4-ethoxy-4-hydroxybut-2-enoate.
Oxidation: Formation of 3-chloro-4-ethoxy-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethoxy-4-oxobut-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar structure but lacks the chloro group.
3-Bromo-4-ethoxy-4-oxobut-2-enoate: Similar structure with a bromo group instead of a chloro group.
3-Chloro-4-methoxy-4-oxobut-2-enoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
3-Chloro-4-ethoxy-4-oxobut-2-enoate is unique due to the presence of both a chloro and an ethoxy group, which allows it to participate in a diverse range of chemical reactions
Propiedades
Número CAS |
116106-71-9 |
|---|---|
Fórmula molecular |
C6H6ClO4- |
Peso molecular |
177.56 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO4/c1-2-11-6(10)4(7)3-5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
Clave InChI |
KAWAKUUNSZSGEW-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=CC(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


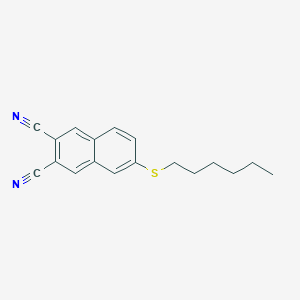

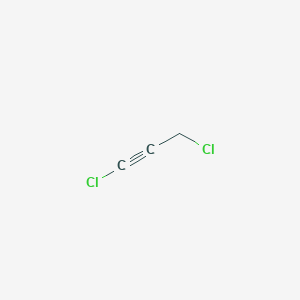
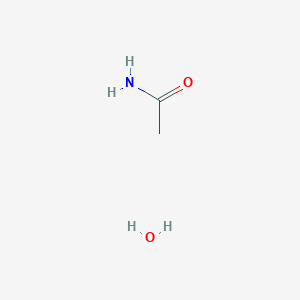
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
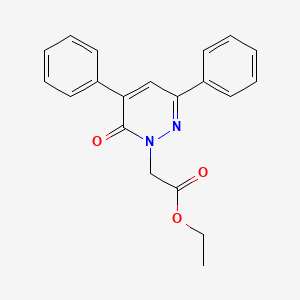
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
